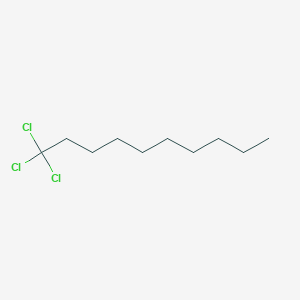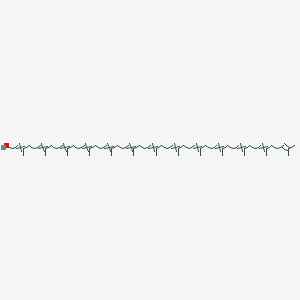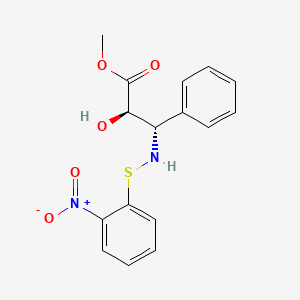
1,1,1-Trichlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichlorodecane is an organic compound with the chemical formula C10H19Cl3. It is a chlorinated alkane, characterized by the presence of three chlorine atoms attached to the first carbon of a decane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorodecane can be synthesized through the chlorination of decane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon position.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of decane and chlorine gas into a reactor, where the chlorination reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trichlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.
Reduction Reactions: The compound can be reduced to form decane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: 1,1-Dihydroxydecane, 1,1-Diaminodecane.
Reduction: Decane.
Oxidation: 1,1-Decanediol, Decanal, Decanoic acid.
Applications De Recherche Scientifique
1,1,1-Trichlorodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving the interaction of chlorinated alkanes with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichlorodecane involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,2-Trichlorodecane: Similar structure but with chlorine atoms at different positions.
1,1,1-Trichloroethane: A shorter chain analog with similar chlorination pattern.
1,1,1-Trichloropropane: Another chlorinated alkane with a three-carbon chain.
Uniqueness: 1,1,1-Trichlorodecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter chain analogs. This makes it suitable for specific applications where longer chain alkanes are preferred.
Propriétés
Numéro CAS |
64554-71-8 |
|---|---|
Formule moléculaire |
C10H19Cl3 |
Poids moléculaire |
245.6 g/mol |
Nom IUPAC |
1,1,1-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3 |
Clé InChI |
KHPNGCXABLTQFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)







![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)


